N-(2-phenoxypyrimidin-5-yl)-2-phenylbutanamide
Description
N-(2-Phenoxypyrimidin-5-yl)-2-phenylbutanamide is a pyrimidine-derived compound characterized by a central pyrimidine ring substituted with a phenoxy group at position 2 and a 2-phenylbutanamide moiety at position 3. Pyrimidine derivatives are widely explored in medicinal chemistry due to their role in modulating enzymatic activity, particularly in antibacterial, antifungal, and immunomodulatory contexts .
Properties
IUPAC Name |
N-(2-phenoxypyrimidin-5-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-18(15-9-5-3-6-10-15)19(24)23-16-13-21-20(22-14-16)25-17-11-7-4-8-12-17/h3-14,18H,2H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVCTTBMLYUQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxypyrimidin-5-yl)-2-phenylbutanamide typically involves the reaction of 2-phenoxypyrimidine with 2-phenylbutanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxypyrimidin-5-yl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-(2-phenoxypyrimidin-5-yl)-2-phenylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and antitumor properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-phenoxypyrimidin-5-yl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or antiproliferative effects .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrimidine Derivatives

*Estimated based on analogous compounds; †Calculated from molecular formula in ; ‡From .
Key Observations :
- Substituent Diversity: The target compound’s 2-phenoxy and 2-phenylbutanamide groups distinguish it from analogs with sulfonamide (e.g., tosyl in ) or thiazolidinone (e.g., NAT-1 ) moieties.
- Hydrogen Bonding: Unlike N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, which exhibits intramolecular N–H⋯N hydrogen bonding , the target compound’s amide group may facilitate intermolecular interactions, influencing solubility and crystallinity.
Key Insights :
- Antimicrobial Potential: Pyrimidine derivatives with halogenated or methoxy-substituted aryl groups (e.g., fluorophenyl in ) show enhanced antimicrobial activity compared to non-halogenated analogs.
- Scaffold Influence: Thiazolidinone derivatives (NAT-1, NAT-2) may target different pathways (e.g., kinase inhibition) compared to amide-functionalized pyrimidines .
Physicochemical Properties
Table 3: Physicochemical Data
Notes:
- Lipophilicity: The phenoxy and phenylbutanamide groups in the target compound suggest moderate lipophilicity, comparable to N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine .
- Stability : Pyrimidines with electron-withdrawing groups (e.g., tosyl in ) may exhibit lower thermal stability due to steric strain.
Biological Activity
N-(2-phenoxypyrimidin-5-yl)-2-phenylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and antitumor research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
Overview of Biological Activities
This compound has been investigated for several biological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Antiviral Properties : There are indications that it could interfere with viral replication, although specific mechanisms remain to be fully elucidated.
- Antitumor Effects : The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancerous cells.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cell proliferation, contributing to its anti-inflammatory and antiproliferative effects.
- Cell Cycle Modulation : Research indicates that it could induce cell cycle arrest in cancer cells, which is a critical mechanism for its antitumor activity.
Case Study 1: Antitumor Activity
A study focused on the antitumor effects of this compound revealed significant findings:
| Cell Line | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|
| HepG2 | 6.92 | 99.98 |
| A549 | 8.99 | 100.07 |
| DU145 | 7.89 | 99.93 |
| MCF7 | 8.26 | 100.39 |
The compound demonstrated potent inhibition against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
Case Study 2: Mechanistic Insights
In another investigation, the effects of this compound on HepG2 cells were analyzed. The results showed that treatment with the compound led to:
- Cell Cycle Arrest : A significant increase in the percentage of cells in the S phase was observed, indicating that the compound effectively halts cell division.
- Apoptosis Induction : Western blot analysis revealed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), alongside activation of caspase pathways .
Q & A
Q. What are the recommended synthetic routes for N-(2-phenoxypyrimidin-5-yl)-2-phenylbutanamide, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves coupling 2-phenylbutanoyl chloride with 5-amino-2-phenoxypyrimidine under anhydrous conditions. Key intermediates (e.g., 5-amino-2-phenoxypyrimidine) should be characterized via 1H/13C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and LC-MS (to confirm molecular ion peaks). For purity assessment (>95%), use reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 0.1% formic acid) .
Q. How can researchers validate the biological activity of this compound in receptor-binding assays?
- Methodological Answer : Screen for kinase or GPCR modulation using radioligand displacement assays (e.g., competitive binding with tritiated ligands). For example, notes structural analogs (e.g., N-(2-benzyl)-2-phenylbutanamide) act as androgen receptor modulators, suggesting similar assays with AR-LBD (ligand-binding domain) constructs. Use HEK293 cells transfected with target receptors and measure IC50 values via fluorescence polarization .
Q. What analytical techniques are critical for assessing compound stability under storage conditions?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC-UV at 254 nm. For hygroscopicity, use dynamic vapor sorption (DVS) analysis. If degradation peaks emerge (>5%), consider lyophilization or inert-atmosphere storage .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies (e.g., varying IC50 values across assays) be resolved?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or off-target effects. Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays). Cross-validate with structural analogs (e.g., pyrimidine-ring modifications) to isolate pharmacophore contributions. Refer to iterative qualitative analysis frameworks for data reconciliation .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Methodological Answer : Optimize coupling reactions using microwave-assisted synthesis (e.g., 100°C, 30 min, DMF solvent) to reduce side products. Implement DoE (Design of Experiments) to test variables: stoichiometry (1.2:1 acyl chloride:amine), catalyst (e.g., DMAP), and solvent polarity. Pilot batches should achieve >80% yield with <3% impurities .
Q. How can in silico modeling predict the compound’s metabolic pathways or toxicity?
- Methodological Answer : Use ADMET prediction tools (e.g., SwissADME, Protox) to identify metabolic soft spots (e.g., pyrimidine-ring oxidation). Dock the compound into CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina. Validate predictions with microsomal stability assays (human liver microsomes + NADPH, LC-MS/MS analysis) .
Q. What crystallographic methods resolve the 3D structure of this compound for target-engagement studies?
- Methodological Answer : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Collect X-ray diffraction data (Mo-Kα radiation, 100 K) and solve structures using SHELX. Compare with analogs in (e.g., hydrogen-bonding patterns in pyrimidine derivatives) to infer binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
